Ethyl (3-(cyclopropylcarbamoyl)phenyl)carbamate Ethyl (3-(cyclopropylcarbamoyl)phenyl)carbamate
Brand Name: Vulcanchem
CAS No.:
VCID: VC19933738
InChI: InChI=1S/C13H16N2O3/c1-2-18-13(17)15-11-5-3-4-9(8-11)12(16)14-10-6-7-10/h3-5,8,10H,2,6-7H2,1H3,(H,14,16)(H,15,17)
SMILES:
Molecular Formula: C13H16N2O3
Molecular Weight: 248.28 g/mol

Ethyl (3-(cyclopropylcarbamoyl)phenyl)carbamate

CAS No.:

Cat. No.: VC19933738

Molecular Formula: C13H16N2O3

Molecular Weight: 248.28 g/mol

* For research use only. Not for human or veterinary use.

Ethyl (3-(cyclopropylcarbamoyl)phenyl)carbamate -

Specification

Molecular Formula C13H16N2O3
Molecular Weight 248.28 g/mol
IUPAC Name ethyl N-[3-(cyclopropylcarbamoyl)phenyl]carbamate
Standard InChI InChI=1S/C13H16N2O3/c1-2-18-13(17)15-11-5-3-4-9(8-11)12(16)14-10-6-7-10/h3-5,8,10H,2,6-7H2,1H3,(H,14,16)(H,15,17)
Standard InChI Key NZKVXPLHIJYTKC-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)NC1=CC=CC(=C1)C(=O)NC2CC2

Introduction

Ethyl (3-(cyclopropylcarbamoyl)phenyl)carbamate is a carbamate compound featuring a cyclopropyl group attached to a phenyl ring, with an ethyl carbamate moiety. This compound belongs to the class of carbamates, which are esters or salts of carbamic acid. Carbamates are widely used in various fields, including agriculture as pesticides and in pharmaceuticals for their therapeutic effects.

Synthesis Methods

The synthesis of ethyl (3-(cyclopropylcarbamoyl)phenyl)carbamate typically involves the reaction of phenolic compounds with isocyanates or carbamates. A common approach is the carbamoylation of phenols, where a phenol derivative reacts with a cyclopropyl isocyanate to form the desired carbamate. This method allows for the selective formation of the target compound while minimizing side reactions.

Potential Applications

Ethyl (3-(cyclopropylcarbamoyl)phenyl)carbamate has potential applications in medicinal chemistry due to its unique structural properties. The presence of the carbamate group enables hydrogen bonding, while the cyclopropyl moiety may provide steric hindrance that influences binding affinity. This could make it useful as a potential inhibitor or modulator in biological systems, similar to other carbamate compounds that have shown promise in various therapeutic areas.

Analytical Techniques

Analytical techniques such as NMR spectroscopy, mass spectrometry, and infrared spectroscopy would provide further insights into the properties of ethyl (3-(cyclopropylcarbamoyl)phenyl)carbamate. These methods are crucial for characterizing the compound's structure and understanding its potential interactions with biological targets.

Data Table: Comparison of Ethyl (3-(cyclopropylcarbamoyl)phenyl)carbamate with Other Carbamates

CompoundStructurePotential Applications
Ethyl (3-(cyclopropylcarbamoyl)phenyl)carbamateCyclopropylcarbamoyl group attached to a phenyl ring with an ethyl carbamate moietyPotential inhibitor or modulator in biological systems
Other CarbamatesVarious structures, often featuring carbamate groupsTherapeutic effects, agricultural use as pesticides

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